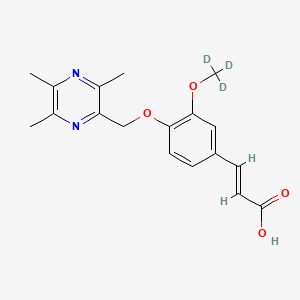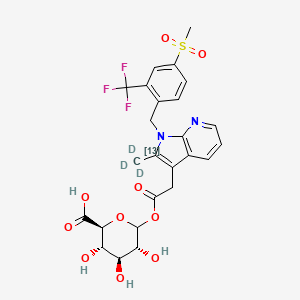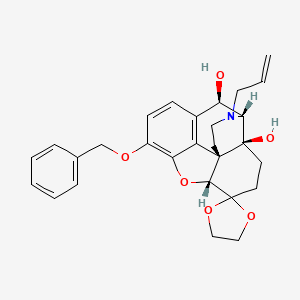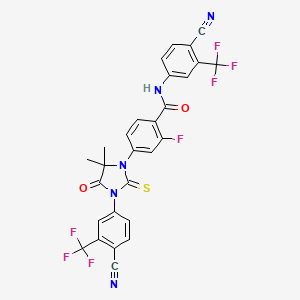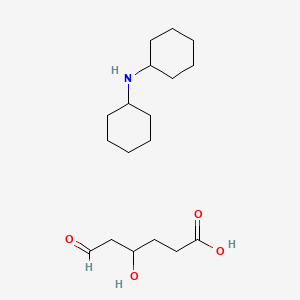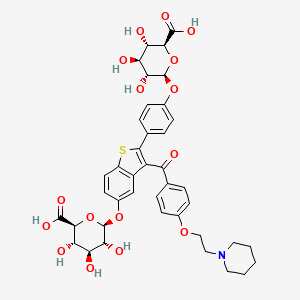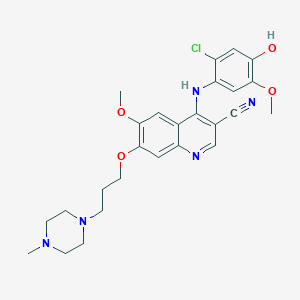
3-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium” is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its multiple hydroxyl groups and a carboxylic acid group, which contribute to its chemical reactivity and potential biological functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as flavonoid precursors and sugar derivatives.
Glycosylation Reaction: The key step involves the glycosylation of the flavonoid core with a sugar moiety. This is achieved using glycosyl donors and catalysts under controlled conditions.
Hydroxylation and Carboxylation:
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation processes using biocatalysts or chemical catalysts. The optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.
Substitution: Substitution reactions can introduce various functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for glycosylation and substitution reactions.
Major Products
The major products formed from these reactions include oxidized flavonoid derivatives, reduced forms, and substituted analogs with altered biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Biology
Antioxidant Activity: Due to its multiple hydroxyl groups, the compound exhibits strong antioxidant properties, protecting cells from oxidative stress.
Enzyme Inhibition: It can inhibit specific enzymes, making it a potential candidate for drug development.
Medicine
Anti-inflammatory Effects: The compound’s anti-inflammatory properties make it a potential therapeutic agent for treating inflammatory diseases.
Cancer Research: Its ability to modulate signaling pathways involved in cell proliferation and apoptosis is being explored for cancer treatment.
Industry
Food Additives: The compound’s antioxidant properties make it suitable for use as a natural food preservative.
Cosmetics: It is used in cosmetic formulations for its skin-protective and anti-aging effects.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Mechanism: It scavenges free radicals and reactive oxygen species, preventing cellular damage.
Enzyme Inhibition: By binding to enzyme active sites, it inhibits their activity, affecting metabolic pathways.
Signal Transduction: The compound modulates signaling pathways, such as the MAPK and NF-κB pathways, influencing cell survival and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid known for its anticancer and cardioprotective effects.
Myricetin: A flavonoid with strong antioxidant and enzyme inhibitory activities.
Uniqueness
“3-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium” is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl and carboxyl groups, which enhance its chemical reactivity and biological functions.
Eigenschaften
Molekularformel |
C21H19O13+ |
|---|---|
Molekulargewicht |
479.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O13/c22-7-3-9(23)8-5-13(33-21-17(29)15(27)16(28)19(34-21)20(30)31)18(32-12(8)4-7)6-1-10(24)14(26)11(25)2-6/h1-5,15-17,19,21,27-29H,(H5-,22,23,24,25,26,30,31)/p+1/t15-,16-,17+,19-,21+/m0/s1 |
InChI-Schlüssel |
LRYMYJPTHCZZCZ-BHWDSYMASA-O |
Isomerische SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B13854248.png)
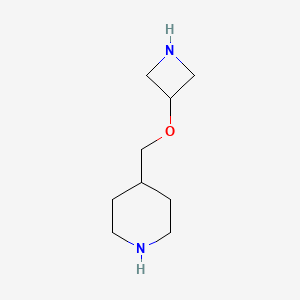
![(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)
